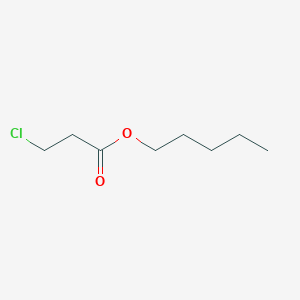

Pentyl 3-chloropropanoate

Description

Pentyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, featuring a pentyl group esterified to the carboxylic acid moiety. Its molecular formula is C₈H₁₅ClO₂, with a molecular weight of 178.66 g/mol. Structurally, the chlorine atom at the β-position (carbon-3) distinguishes it from non-halogenated esters, influencing its polarity, reactivity, and solubility.

Esters like this compound are typically synthesized via acid-catalyzed esterification between 3-chloropropanoic acid and pentanol. The chlorine substituent likely enhances its electrophilicity compared to non-chlorinated esters, making it more reactive in hydrolysis or nucleophilic substitution reactions. Applications may include use as a specialty solvent, intermediate in organic synthesis, or precursor in agrochemical formulations.

Properties

IUPAC Name |

pentyl 3-chloropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKVMJYRSUJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334978 | |

| Record name | Pentyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74306-03-9 | |

| Record name | Pentyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3-chloropropanoate can be synthesized through the esterification reaction between 3-chloropropanoic acid and pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method involves the addition reaction of acrylate with hydrogen chloride in the presence of anhydrous alcohol and an inhibitor. This method is advantageous as it minimizes the use of corrosive hydrogen chloride gas and reduces environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-chloropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-hydroxypropanoic acid esters can be formed.

Hydrolysis: The major products are 3-chloropropanoic acid and pentanol.

Scientific Research Applications

Pentyl 3-chloropropanoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into the pharmacological properties of esters may involve this compound as a model compound.

Mechanism of Action

The mechanism of action of Pentyl 3-chloropropanoate involves its interaction with nucleophiles, leading to nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters with Alkyl Chains: Pentyl Acetate

Pentyl acetate (C₇H₁₄O₂), a simpler ester, shares the pentyl group but lacks the chlorine substituent. Key comparisons include:

- Volatility: Pentyl acetate has a boiling point of 149–150°C and medium volatility . Pentyl 3-chloropropanoate is expected to have a higher boiling point (~200°C, estimated) due to increased molecular weight and polarity from the chlorine.

- Solubility: Both esters are practically insoluble in water but miscible with organic solvents. The chlorine in this compound may marginally improve solubility in polar aprotic solvents.

- Applications: Pentyl acetate is widely used in coatings and paints . This compound’s chlorine could expand its utility to niche roles, such as in flame-retardant formulations or as a reactive intermediate.

Chlorinated Alkanes: 1,2,3-Trichloropropane

1,2,3-Trichloropropane (C₃H₅Cl₃) is a fully chlorinated propane derivative. While structurally distinct from esters, its chlorine content allows for functional comparisons:

- Reactivity: The chlorine atoms in 1,2,3-trichloropropane are labile, making it prone to dehydrochlorination . In this compound, the β-chlorine may undergo elimination or substitution under basic conditions.

- Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen .

| Property | This compound | 1,2,3-Trichloropropane |

|---|---|---|

| Chlorine Content | 1 Cl atom | 3 Cl atoms |

| Molecular Weight (g/mol) | 178.66 | 147.43 |

| Primary Hazards | Moderate reactivity | Carcinogenic |

Aromatic Chlorinated Esters: Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (C₁₇H₁₇ClO₂) is an aromatic ester with a chlorine substituent on a phenyl ring . Differences include:

- Structure: The chlorine in this compound is part of an aromatic system, whereas this compound’s chlorine is aliphatic.

- Applications: Aromatic chlorinated esters are often intermediates in pharmaceuticals . This compound’s aliphatic chlorine may favor applications in polymer chemistry or surfactants.

| Property | This compound | Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate |

|---|---|---|

| Molecular Weight (g/mol) | 178.66 | 288.77 |

| Chlorine Position | Aliphatic (C3) | Aromatic (phenyl ring) |

Phosphonofluoridate Esters: Pentyl Methylphosphonofluoridate

This compound (C₆H₁₄FO₂P) contains a phosphorus-fluorine bond and a pentyl ester group . Key contrasts:

- Reactivity: The P–F bond in phosphonofluoridates is highly reactive, unlike the stable ester linkage in this compound.

| Property | This compound | Pentyl Methylphosphonofluoridate |

|---|---|---|

| Functional Groups | Ester, Cl | Phosphonofluoridate, F |

| Hazard Profile | Low to moderate | Extremely toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.